

# An In-depth Technical Guide to the Fundamental Chemical Properties of 9-Bromophenanthrene

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## Compound of Interest

Compound Name: 9-Bromophenanthrene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **9-bromophenanthrene**, a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of experimental workflows.

## Core Chemical and Physical Properties

**9-Bromophenanthrene** is a halogenated polycyclic aromatic hydrocarbon. It presents as a white to off-white crystalline solid under standard conditions. Its fundamental physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>9</sub> Br
Molecular Weight	257.13 g/mol
Melting Point	63-66 °C
Boiling Point	180-190 °C at 2 mmHg
Appearance	White to off-white crystalline powder
Solubility	Insoluble in water; soluble in organic solvents such as ethanol, acetone, toluene, chloroform, acetic acid, and carbon disulfide. <a href="#">[1]</a>
CAS Number	573-17-1

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **9-bromophenanthrene**. While precise, authenticated peak lists are not readily available in all public databases, the following tables provide key mass spectrometry data and expected regions for NMR and IR signals based on the compound's structure.

## Mass Spectrometry

The electron ionization mass spectrum of **9-bromophenanthrene** is characterized by the following major peaks:

m/z	Interpretation
256	Molecular ion [M] <sup>+</sup>
258	Isotopic peak for [M+2] <sup>+</sup> due to <sup>81</sup> Br
176	Fragment ion [M-Br] <sup>+</sup>

## <sup>1</sup>H NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **9-bromophenanthrene** in  $\text{CDCl}_3$  would be expected to show complex multiplets in the aromatic region, typically between 7.5 and 8.7 ppm. The exact chemical shifts and coupling constants would require experimental determination.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum of **9-bromophenanthrene** would display multiple signals in the aromatic region (approximately 120-135 ppm). The carbon atom attached to the bromine would be expected to have a distinct chemical shift.

## Infrared (IR) Spectroscopy

The IR spectrum of **9-bromophenanthrene** would exhibit characteristic absorption bands for an aromatic system. Key expected absorptions include:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type
3100-3000	Aromatic C-H stretching
1600-1450	Aromatic C=C ring stretching
900-675	C-H out-of-plane bending

## Experimental Protocols: Synthesis of 9-Bromophenanthrene

The most common and well-documented method for the synthesis of **9-bromophenanthrene** is the direct bromination of phenanthrene. The following detailed protocol is adapted from Organic Syntheses.[2]

## Materials and Equipment

- Phenanthrene (pure)
- Carbon tetrachloride (dry)
- Bromine

- 5-L three-necked flask
- Reflux condenser
- Dropping funnel
- Mechanical stirrer
- Heating mantle
- Distillation apparatus (Claisen flask, condenser, receiving flask)
- Vacuum source

## Procedure

- **Dissolution of Phenanthrene:** In a 5-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride.<sup>[2]</sup>
- **Bromination:** Heat the solution to a gentle reflux with continuous stirring. From the dropping funnel, add 900 g (5.64 moles) of bromine over a period of approximately 3 hours. Hydrogen bromide gas will evolve during the addition and should be vented safely.<sup>[2]</sup>
- **Completion of Reaction:** After the addition of bromine is complete, continue to stir the reaction mixture at a gentle reflux for an additional 2 hours to ensure the evolution of the remaining hydrogen bromide.<sup>[2]</sup>
- **Solvent Removal:** Allow the reaction mixture to cool. Transfer the mixture to a Claisen flask and remove the carbon tetrachloride solvent by distillation under reduced pressure (10-30 mmHg).<sup>[2]</sup>
- **Purification by Distillation:** The crude **9-bromophenanthrene** residue is then purified by vacuum distillation. Collect the fraction boiling at 177–190 °C at a pressure of 2 mmHg.<sup>[2]</sup>
- **Recrystallization (Optional):** For higher purity, the distilled product can be recrystallized from ethanol.<sup>[2]</sup>

## Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of **9-bromophenanthrene**.



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Caption: Workflow for the synthesis and purification of **9-bromophenanthrene**.

## Safety and Handling

**9-Bromophenanthrene** is considered a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

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## References

- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]

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